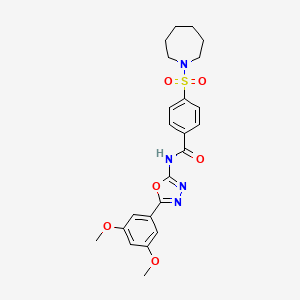

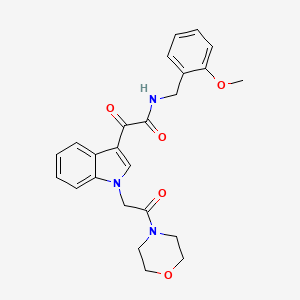

![molecular formula C23H17N5 B2849040 11-(1H-苯并咪唑-1-基)-7,8,9,10-四氢苯并咪唑[1,2-b]异喹啉-6-碳腈 CAS No. 459792-03-1](/img/structure/B2849040.png)

11-(1H-苯并咪唑-1-基)-7,8,9,10-四氢苯并咪唑[1,2-b]异喹啉-6-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . The synthetic pathway to various benzimidazoles usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis

Benzimidazole is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .科学研究应用

Corrosion Inhibitors

Benzimidazole compounds, such as the one , have been highlighted in recent research for their role as corrosion inhibitors . They are particularly effective for steels, pure metals like Fe, Al, Cu, Zn, and alloys in extremely aggressive, corrosive acidic media .

Anticancer Agents

Benzimidazole derivatives have been synthesized and studied for their potential as anticancer agents . The presence of certain substituent groups in their structures can significantly influence their bioactivity against cancer cell lines like A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) .

Antibacterial Agents

Benzimidazole is an important heterocyclic organic compound with a wide range of therapeutic applications, including antibacterial properties . Its structure is similar to the nucleotides found in the human body, making it a promising candidate for antibacterial drug development .

Antifungal Agents

Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Antiviral Agents

Benzimidazole and its derivatives have also been studied for their antiviral properties . Their structural similarity to human nucleotides makes them potential candidates for antiviral drug development .

Analgesic Agents

Benzimidazole compounds have been studied for their potential analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

作用机制

安全和危害

未来方向

Benzimidazoles have a wide range of biological activities and numerous therapeutic applications in medicine . They can be utilized as optical sensors for bioimaging and in photovoltaics . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

属性

IUPAC Name |

11-(benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5/c24-13-17-15-7-1-2-8-16(15)23(27-14-25-18-9-3-5-11-20(18)27)28-21-12-6-4-10-19(21)26-22(17)28/h3-6,9-12,14H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSREQHPYKOPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N5C=NC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

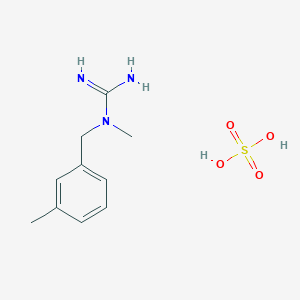

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)

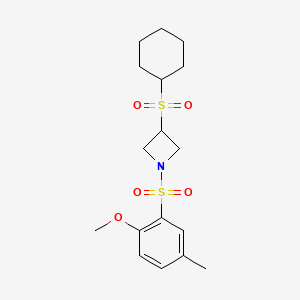

![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)

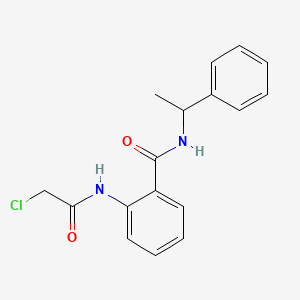

![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)

![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)